2-methoxy-5-(2H-tetrazol-5-yl)aniline
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Overview
Description
2-methoxy-5-(2H-tetrazol-5-yl)aniline is an organic compound with the molecular formula C8H9N5O. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methoxy group and a tetrazole ring.
Preparation Methods
One common method is the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . Another approach involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
2-methoxy-5-(2H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and tetrazole groups can participate in nucleophilic substitution reactions under appropriate conditions.
Cycloaddition: The tetrazole ring can undergo [3+2] cycloaddition reactions with nitriles or other suitable substrates
Scientific Research Applications
2-methoxy-5-(2H-tetrazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activities, including antimicrobial and antihypertensive properties.
Materials Science: The compound is used in the development of new materials, such as metal-organic frameworks (MOFs) and energetic materials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor or receptor antagonist, modulating biological processes such as inflammation or hypertension . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its ability to interact with various biological targets .
Comparison with Similar Compounds
2-methoxy-5-(2H-tetrazol-5-yl)aniline can be compared with other tetrazole-containing compounds, such as:
5-(Tetrazol-1-yl)-2H-tetrazole: This compound has similar structural features but differs in the position and type of substituents on the benzene ring.
2-(1H-Tetrazol-5-yl)aniline: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: This compound is used in the development of energetic materials and has different applications compared to this compound.
Properties
IUPAC Name |
2-methoxy-5-(2H-tetrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSLJXRLAWOZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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